4-Bromo-1-nitro-2-(trichloromethoxy)benzene

Description

4-Bromo-1-nitro-2-(trichloromethoxy)benzene (IUPAC name: this compound) is a halogenated aromatic compound featuring a bromine atom at the para position, a nitro group at the ortho position, and a trichloromethoxy (-O-CCl₃) substituent. These analogs highlight the importance of electron-withdrawing substituents (e.g., -NO₂, -CF₃, -O-CCl₃) in modulating reactivity and stability. The molecular formula for the trifluoromethyl analog is C₇H₃BrF₃NO₂, with a molecular weight of 270.00 g/mol .

The compound’s strong electron-withdrawing groups render the benzene ring highly deactivated, favoring nucleophilic aromatic substitution (NAS) reactions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science . Safety data for analogs indicate hazards such as skin/eye irritation and toxicity upon inhalation or ingestion (R20/21/22, R36/37/38) .

Properties

IUPAC Name |

4-bromo-1-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFVUKUYYNHNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Sequential Electrophilic Substitutions

a. Nitration of Benzene or Substituted Precursors

The initial step involves nitration of benzene or a suitably substituted benzene to introduce the nitro group. Nitration typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (0–50°C) to prevent poly-nitration.

- Reagents: HNO₃ / H₂SO₄

- Temperature: 0–50°C

- Product: Nitrobenzene derivatives, mainly 1-nitrobenzene or 4-nitrobenzene depending on directing effects

b. Bromination at Para Position

Following nitration, bromination is performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. The nitro group, being strongly deactivating and meta-directing, influences the regioselectivity, favoring substitution at the para position relative to the nitro group.

- Reagents: Br₂ / FeBr₃

- Temperature: Room temperature to slightly elevated

- Product: 4-Bromo-1-nitrobenzene

c. Ether Formation for Trichloromethoxy Group

The introduction of the trichloromethoxy group at the ortho position involves nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halogen precursor) with trichloromethyl reagents.

Recent research indicates that chloromethylation or reaction with trichloromethyl reagents under basic conditions can yield the desired ether.

- Reagents: Trichloromethyl chloride (CCl₃Cl) or analogous reagents

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: Room temperature to reflux

Alternative Route: Using Protecting Groups and Stepwise Functionalization

An alternative approach involves protecting the amino or hydroxyl groups during initial steps, then performing selective halogenation and ether formation, followed by deprotection.

Industrial-Scale Synthesis

Industrial synthesis employs optimized nitration and halogenation processes, with precise temperature control and reagent ratios to maximize yield and minimize by-products. The process often involves continuous flow reactors for nitration and halogenation, ensuring safety and scalability.

Data Tables Summarizing Preparation Conditions

| Step | Reaction | Reagents | Conditions | Major Product | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 0–50°C | Nitrobenzene derivative | Control temperature to prevent poly-nitration |

| 2 | Bromination | Br₂ / FeBr₃ | Room temp | 4-Bromo-1-nitrobenzene | Para selectivity due to nitro group directing |

| 3 | Ether formation | CCl₃Cl / K₂CO₃ | Reflux | 2-(Trichloromethoxy)-4-nitrobenzene | Nucleophilic substitution at ortho position |

Research Findings and Recent Advances

Recent studies highlight innovative methods for ether formation, such as the use of chloromethylation reagents under mild conditions, reducing environmental impact and improving regioselectivity. For example, a study on synthesizing chloromethoxybenzenes demonstrates that using trichloromethyl reagents in the presence of bases yields high purity ethers without harsh conditions or hazardous waste.

Furthermore, advanced nitration techniques involving microwave-assisted reactions or flow chemistry have been shown to enhance yield and safety, especially for large-scale production.

Notes and Considerations

- Sequence of reactions is critical: nitration should precede bromination to prevent deactivation of the ring.

- Regioselectivity is primarily dictated by the directing effects of existing substituents.

- Reaction conditions must be carefully controlled to avoid overreaction or formation of isomers.

- Environmental considerations favor the development of greener nitration and etherification methods, such as using less hazardous reagents or catalytic systems.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-methoxy-1-nitro-2-(trichloromethoxy)benzene.

Reduction: 4-Bromo-1-amino-2-(trichloromethoxy)benzene.

Oxidation: Products include various oxidized derivatives of the trichloromethoxy group.

Scientific Research Applications

Synthetic Organic Chemistry

4-Bromo-1-nitro-2-(trichloromethoxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that can be used in further synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties . Studies have explored its antitubercular activity and other biological effects, suggesting that it may act as a building block for drug development. The nitro group can be reduced to form reactive intermediates that may interact with biological targets, potentially leading to novel therapeutic agents.

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

- Antitubercular Activity : Research has shown that derivatives of this compound exhibit promising activity against tuberculosis bacteria, indicating its potential as a lead compound in drug development.

- Material Development : Investigations into polymer composites incorporating this compound have demonstrated improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-nitro-2-(trichloromethoxy)benzene depends on the specific application. In synthetic organic chemistry, its reactivity is primarily due to the presence of the bromine and nitro groups, which can undergo various substitution and reduction reactions. The trichloromethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups in the target compound strongly deactivate the benzene ring, directing electrophiles to meta positions and enhancing NAS reactivity. The trifluoromethyl (-CF₃) analog exhibits similar behavior . In contrast, chloro (-Cl) and bromo (-Br) substituents provide moderate deactivation, enabling selective functionalization in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Electron-Donating Groups (EDGs):

Research Findings and Mechanistic Insights

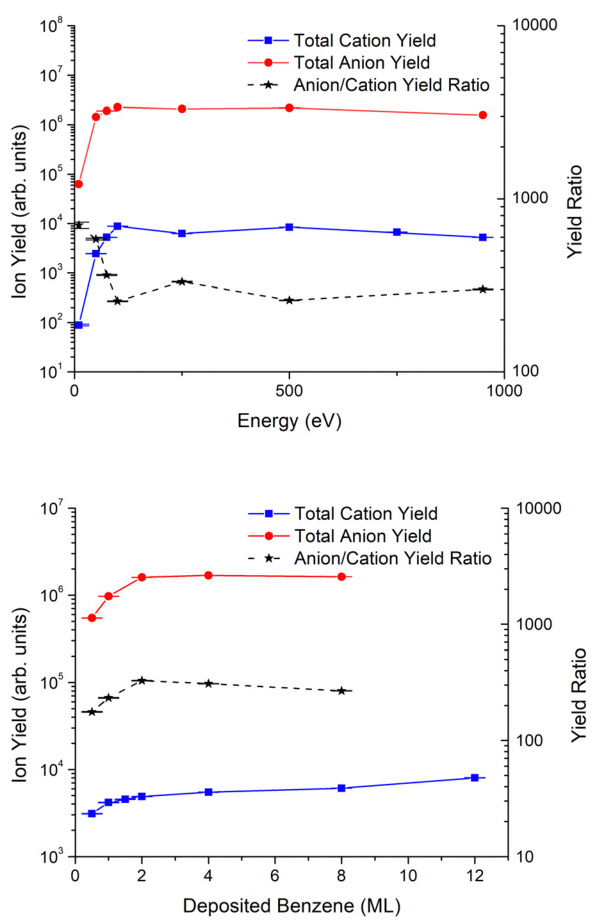

- Electron-Stimulated Desorption (ESD): Studies on benzene derivatives adsorbed on platinum surfaces (e.g., ) demonstrate that substituents influence fragmentation pathways. For instance, electron-withdrawing groups stabilize negative charge, enhancing anion desorption via dipolar dissociation (DD) .

- Substituent Polarity: The trichloromethoxy group’s high polarity may increase solubility in polar aprotic solvents, facilitating reactions under mild conditions.

Biological Activity

4-Bromo-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy substituent. Its molecular formula is C₇H₃BrCl₃N₁O₂, and it has a molecular weight of 296.4 g/mol. The presence of these functional groups suggests potential reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Interaction with DNA : Halogenated compounds often exhibit DNA intercalation properties, which can lead to mutagenic effects.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds possess significant antimicrobial properties. For instance, studies have demonstrated that similar nitro-substituted compounds exhibit bactericidal effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically measure cell viability in the presence of the compound across different concentrations:

| Concentration (μg/mL) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1 | 80 |

| 10 | 50 |

| 100 | 20 |

These results indicate a dose-dependent cytotoxic effect, necessitating further investigation into its therapeutic index.

Case Studies

Several case studies highlight the compound's potential applications in medicinal chemistry:

- Antitubercular Activity : A study explored the structure-activity relationship (SAR) of nitro-substituted compounds against M. tuberculosis. The findings suggested that modifications at the nitro position could enhance activity against drug-resistant strains .

- Antiparasitic Effects : Research into related nitroimidazole compounds has shown efficacy against parasitic infections such as leishmaniasis and trypanosomiasis, suggesting similar potential for this compound .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that compounds with similar structures could inhibit ATP synthase, leading to reduced growth rates in pathogenic bacteria .

Q & A

Q. Key Conditions

| Reagent | Role | Temperature | Yield |

|---|---|---|---|

| NaNO₂/H₂SO₄ | Diazotization | 0–5°C | >85% |

| CuBr/HBr | Halogenation catalyst | 60–80°C | High |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons).

- X-ray Crystallography : SHELXL () refines structures using high-resolution data, resolving electron density maps for heavy atoms (Br, Cl).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) groups.

Q. Advanced

- Electrochemical Reduction : Use cyclic voltammetry in aprotic solvents (e.g., DMF) to identify reduction potentials.

- Controlled Chemical Reduction : Employ NaBH₄/CuCl₂ to generate nitroso or hydroxylamine intermediates, characterized by LC-MS.

- In Situ FTIR : Monitors N-O bond cleavage ().

Q. Example Protocol

| Step | Reagent | Condition | Monitoring Method |

|---|---|---|---|

| 1 | NaBH₄ (2 eq) | 25°C, N₂ atmosphere | UV-Vis (λ = 450 nm) |

| 2 | Quench with H₂O | pH 7 | LC-MS |

What are the solubility properties, and how do they affect reaction solvent choice?

Basic

The compound is highly lipophilic due to halogen substituents, requiring polar aprotic solvents (e.g., DCM, DMF) for dissolution. Solubility in water is negligible (<0.1 mg/mL). Co-solvents like THF improve miscibility in cross-coupling reactions.

Q. Solubility Data

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DCM | 50 | Halogenation |

| DMF | 30 | Coupling reactions |

| Hexane | <1 | Recrystallization |

How to analyze byproducts from halogen displacement reactions?

Advanced

Byproducts (e.g., dihalogenated analogs) are identified using:

- GC-MS : Monitors volatile intermediates.

- HPLC-PDA : Resolves non-volatile species (e.g., 4-Bromo-2-nitro-1,3-bis(trichloromethoxy)benzene).

- Isotopic Labeling : ⁸¹Br-labeled precursors trace halogen migration ().

Q. Example Workflow

Quench reaction and extract with ethyl acetate.

Analyze crude mixture via GC-MS (70 eV, EI mode).

Compare fragmentation patterns with NIST library.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.